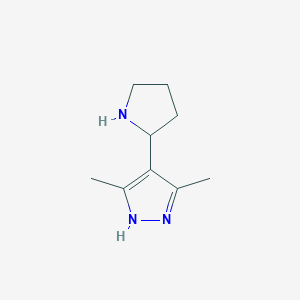

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSZUEYFPBWDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The most classical and widely used approach to synthesize substituted pyrazoles is the cyclocondensation of 1,3-diketones or β-dicarbonyl compounds with hydrazine or substituted hydrazines. This method is highly efficient for introducing methyl groups at the 3 and 5 positions by using 1,3-diketones such as acetylacetone (2,4-pentanedione) as starting materials.

- Mechanism: The hydrazine derivative attacks the 1,3-diketone, leading to cyclization and formation of the pyrazole ring.

- Advantages: Simple, rapid, and high-yielding; regioselective formation of pyrazole ring.

- Relevance: For 3,5-dimethyl substitution, acetylacetone is an ideal precursor. The pyrrolidin-2-yl substituent can be introduced by using a hydrazine derivative bearing the pyrrolidin-2-yl group or by subsequent functionalization of the pyrazole ring.

| Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|

| Acetylacetone + Pyrrolidin-2-ylhydrazine | Reflux in ethanol or acetic acid | 85-95% | Efficient formation of 3,5-dimethyl-4-(pyrrolidin-2-yl)pyrazole |

This method is supported by Girish et al., who demonstrated nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate to synthesize 1,3,5-substituted pyrazoles with excellent yield and short reaction time, indicating potential for analogous pyrrolidinyl hydrazines.

Cyclocondensation of Acetylenic Ketones with Hydrazine Derivatives

Another approach involves the reaction of acetylenic ketones with hydrazine derivatives. This method can afford pyrazoles with substitution at the 4-position, depending on the substituents on the alkyne and ketone.

- Mechanism: Hydrazine attacks the acetylenic ketone, followed by cyclization to form pyrazoline intermediates, which are then oxidized to pyrazoles.

- Advantages: Allows introduction of diverse substituents at the 4-position.

- Application: Using an acetylenic ketone bearing a pyrrolidinyl substituent or subsequent modification can yield the target compound.

Bhat et al. described synthesis of 3,5-diaryl-1H-pyrazoles via β-arylchalcones and hydrazine hydrate, which could be adapted for alkyl-substituted pyrazoles.

One-Pot Multicomponent Reactions and In Situ Carbonyl Formation

Recent advances include one-pot methods where carbonyl compounds are generated in situ and reacted with hydrazines to form pyrazoles efficiently.

- Advantages: Minimizes purification steps, improves atom economy.

- Example: Harigae et al. synthesized 3,5-substituted pyrazoles by treating terminal alkynes with aromatic aldehydes, iodine, and hydrazines in one pot, achieving high regioselectivity and yields (68-99%).

This approach could be adapted to prepare 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole by selecting appropriate alkynes and hydrazine derivatives.

Catalytic and Green Chemistry Approaches

- Nano-catalysts: Use of nano-ZnO and other metal oxides as catalysts improves reaction rates and yields.

- Microwave-assisted synthesis: Enhances reaction speed and selectivity under solvent-free conditions.

- Transition metal catalysis: Ruthenium(II) and iron catalysts enable regioselective synthesis of tri- and tetra-substituted pyrazoles with excellent functional group tolerance.

These methods offer environmentally friendly and efficient routes potentially applicable to the target compound.

3 Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of 1,3-diketones | Acetylacetone + Pyrrolidinylhydrazine | Reflux in ethanol/acetic acid | 85-95% | Simple, high yield, regioselective | Requires hydrazine derivative synthesis |

| Acetylenic ketones + Hydrazines | Acetylenic ketone + Hydrazine | Ethanol, reflux, oxidation step | 70-85% | Versatile substitution at C4 | Possible regioisomer mixtures |

| One-pot in situ carbonyl formation | Terminal alkynes + aldehydes + hydrazines | Iodine, solvent-free or DMF | 68-99% | Atom economy, high regioselectivity | Requires optimization for specific substituents |

| Catalytic nano-ZnO / Microwave | β-diketones + hydrazines | Nano-ZnO catalyst, microwave | ~95% | Green, fast, reusable catalyst | Catalyst preparation needed |

| Transition metal catalysis | Diarylhydrazones + vicinal diols | Ru(II), Fe catalysts, O2 oxidant | 80-90% | High functional group tolerance | Metal catalyst cost and removal |

4 Research Findings and Notes

- The cyclocondensation of acetylacetone with pyrrolidin-2-ylhydrazine is the most straightforward and reliable method to obtain this compound with high regioselectivity and yield.

- Use of nano-catalysts and microwave irradiation can significantly reduce reaction times and improve yields, aligning with green chemistry principles.

- Oxidation steps converting pyrazolines to pyrazoles are critical and can be achieved using mild oxidants or in situ conditions.

- Regioselectivity at the 4-position is influenced by the nature of the hydrazine substituent and reaction conditions.

- Transition metal-catalyzed methods provide access to more complex substitution patterns but may be less practical for simple alkyl-substituted pyrazoles.

化学反应分析

Types of Reactions

3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

IUPAC Name : 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Molecular Formula : CHN

Molecular Weight : 165.24 g/mol

Canonical SMILES : CC1=C(C(=NN1)C)C2CCCN2

The compound features two methyl groups at positions 3 and 5 of the pyrazole ring and a pyrrolidinyl substituent at position 4. This configuration contributes to its distinct electronic and steric properties, making it a valuable candidate for various applications.

Chemistry

This compound serves as an essential building block in synthetic chemistry. Its unique structure allows it to be utilized in:

- Synthesis of Complex Molecules : The compound can be employed to create more intricate chemical structures through various synthetic pathways.

- Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

The biological implications of this compound are significant, with research indicating potential activities such as:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens, suggesting it may serve as a lead compound for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research indicates that this pyrazole derivative may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for:

- Therapeutic Applications : Its structural characteristics make it a candidate for developing novel therapeutic agents targeting specific diseases.

- Pharmacological Studies : The compound's interaction with biological targets such as enzymes and receptors can lead to the modulation of various signaling pathways.

Industrial Applications

The compound also finds utility in industrial contexts:

- Catalysis : It is utilized in various catalytic processes due to its ability to stabilize reaction intermediates.

- Material Development : Research is ongoing into its application in developing new materials with desirable properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A research article demonstrated that derivatives of pyrazole exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications could enhance efficacy.

- Cancer Cell Line Testing : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, indicating potential for therapeutic development.

- Catalytic Efficiency : Research on catalytic applications revealed that incorporating this compound into reaction mechanisms improved yields in organic synthesis processes.

作用机制

The mechanism of action of 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of analogous pyrazole compounds:

Physicochemical Properties

- Hydrogen Bonding: The secondary amine in pyrrolidine enables H-bond donor/acceptor interactions, unlike the boronate or phenyl analogs, which rely on π-stacking or electrostatic interactions.

生物活性

3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound notable for its diverse biological activities. As a pyrazole derivative, it exhibits unique reactivity and potential therapeutic applications due to its structural features, including a pyrazole ring substituted with methyl and pyrrolidinyl groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The specific mode of action can vary depending on the target:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit specific enzymes, leading to altered cellular processes.

- Receptor Modulation : These compounds can act as agonists or antagonists at various receptor sites, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds typically range around 250 μg/mL.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Specific studies have reported IC50 values indicating effective concentrations required to achieve significant anticancer effects .

Study 1: Synthesis and Biological Evaluation

A study conducted by Huang et al. focused on synthesizing various pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of antimicrobial and anticancer efficacy .

Study 2: Structure-Activity Relationship (SAR)

In another research effort, the structure-activity relationship of pyrazole derivatives was explored to identify key structural features that enhance biological activity. The presence of the pyrrolidinyl moiety was found to significantly contribute to the compound's potency against specific cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with methyl and pyrrolidinyl groups | Antimicrobial, anticancer |

| 3,5-Dimethyl-4-(pyrrolidin-2-yl)pyridine | Similar core structure but different substituents | Moderate antibacterial |

| 3,5-Dimethyl-4-(pyrrolidin-2-yl)isoxazole | Isoxazole instead of pyrazole | Limited studies on biological activity |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

常见问题

Q. What are the standard synthetic routes for 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or their equivalents. A common approach involves refluxing substituted pyrazole precursors with pyrrolidine derivatives in ethanol or DMF under basic conditions (e.g., K₂CO₃) . For purity optimization:

- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography using silica gel with ethyl acetate/hexane gradients.

- Characterization : Use HPLC (C18 column, methanol/water mobile phase) to verify purity >95%. Confirm structural integrity via -NMR (e.g., δ 2.2–2.5 ppm for methyl groups, δ 3.1–3.4 ppm for pyrrolidine protons) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography :

Q. What are the key structural features influencing reactivity and stability?

- Steric effects : The 3,5-dimethyl groups hinder electrophilic substitution at the pyrazole ring.

- Hydrogen bonding : The pyrrolidine N-H participates in intermolecular H-bonds (e.g., N-H···O/N interactions), stabilizing crystal lattices .

- Tautomerism : The 1H-pyrazole tautomer is favored due to aromatic stabilization, confirmed by X-ray diffraction .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?

- Data validation : Compare experimental results (e.g., C-N bond lengths) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Software tools : Use SHELXL for refinement and PLATON to check for missed symmetry or twinning .

- Case study : In a related pyrazole derivative, R-factor discrepancies (e.g., ) were resolved by re-measuring data at lower temperatures (100 K) to reduce thermal motion artifacts .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

- Derivatization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance membrane penetration.

- Assay design :

Q. How do hydrogen-bonding patterns in the solid state affect solubility and formulation?

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADME profiling :

- Lipophilicity : Calculate logP (e.g., XLogP3 ≈ 2.1) to assess membrane permeability.

- Metabolism : Use SwissADME to predict CYP3A4-mediated oxidation of the pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。